1-(2-(Bromomethyl)-5-chlorophenyl)propan-2-one

Description

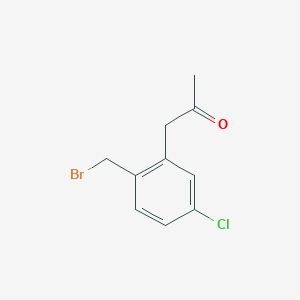

1-(2-(Bromomethyl)-5-chlorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a bromomethyl (-CH2Br) substituent at the 2-position and a chlorine atom at the 5-position of the phenyl ring, with a propan-2-one (acetone-derived) backbone. This structure confers dual reactivity: the bromomethyl group enables alkylation or nucleophilic substitution reactions, while the ketone moiety can participate in condensation or reduction reactions.

Properties

Molecular Formula |

C10H10BrClO |

|---|---|

Molecular Weight |

261.54 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-chlorophenyl]propan-2-one |

InChI |

InChI=1S/C10H10BrClO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6H2,1H3 |

InChI Key |

DJMMOUZCRAIOSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Cl)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Halogen and Functional Group Variations

1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one

- Key Differences : Replaces the 5-chloro substituent with fluorine and introduces a chlorine on the ketone’s α-carbon.

- The α-chlorine may enhance ketone electrophilicity, favoring nucleophilic attacks .

Methyl 5-(bromomethyl)-2-fluorobenzoate

- Key Differences : Substitutes the propan-2-one group with a methyl ester (-COOCH3) and retains bromomethyl/fluorine substituents.

- Implications : The ester group shifts reactivity toward hydrolysis or transesterification, diverging from the ketone’s role in condensations. This compound’s applications may focus on polymer or agrochemical synthesis rather than pharmaceuticals .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Key Differences: Replaces the phenyl ring with a thiophene (5-membered sulfur heterocycle) and introduces a conjugated enone system.

- The enone system allows for Diels-Alder reactions, a pathway unavailable to the saturated propan-2-one backbone .

Alkylation Potential

The bromomethyl group in 1-(2-(bromomethyl)-5-chlorophenyl)propan-2-one is a key reactive site, analogous to 4-(bromomethyl)oxane derivatives used in alkylating amines (e.g., in ’s synthesis of nicotinic receptor ligands). Such reactivity could position the target compound as a building block for quaternary ammonium salts or heterocycles .

Ketone-Driven Reactions

Compared to 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (), which undergoes cyclization to form benzofurans, the target compound’s chlorine and bromomethyl substituents may direct regioselectivity in similar reactions. Microwave-assisted synthesis (as in ) could enhance yields by optimizing steric effects from the bulky bromomethyl group .

Pharmacological Relevance

- TC-1698/TC-1709 (): High α4β2 nicotinic receptor affinity (Ki = 0.78–2.5 nM) via bicyclic amine scaffolds. The target compound’s bromomethyl group could serve as a precursor for similar amine derivatives.

- Benzofuran Derivatives (): Demonstrated antimicrobial properties. The chloro and bromomethyl substituents in the target compound might enhance lipophilicity, improving membrane penetration in bioactive molecules .

Physical and Spectroscopic Properties

Limited data exist for the target compound, but analogs provide benchmarks:

- 1H NMR Shifts: For 1-(2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (), ketone protons resonate near δ 2.1–2.3 ppm. The bromomethyl group in the target compound would likely cause deshielding (~δ 3.5–4.0 ppm) .

- Thermal Stability : Bromine’s polarizability may reduce melting points compared to fluorine analogs (e.g., ’s fluorophenyl derivative) .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Bromomethyl)-5-chlorophenyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a precursor such as 1-(5-chloro-2-methylphenyl)propan-2-one. Key steps include:

- Bromination: Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or a catalyst like FeBr₃. Solvents such as CCl₄ or CH₂Cl₂ are employed under reflux .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Yield Optimization: Excess brominating agents and controlled temperatures (40–60°C) enhance yields (~60–75%). Competing side reactions (e.g., over-bromination) are mitigated by stoichiometric precision .

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer: SHELXL is ideal for small-molecule refinement:

- Data Input: Import .hkl files from diffraction experiments.

- Parameterization: Define atomic positions, thermal displacement parameters (ADPs), and constraints for the bromomethyl and chlorophenyl groups.

- Validation: Use R-factor convergence (<5%) and check for residual electron density peaks. SHELXPRO can interface with visualization tools like Mercury for structure validation .

Note: For twinned crystals, SHELXL’s TWIN command resolves overlapping reflections .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group undergoes SN2 reactions due to:

- Electrophilicity: The C-Br bond’s polarity enables attack by nucleophiles (e.g., amines, thiols).

- Steric Effects: The adjacent chlorophenyl group creates a partially hindered environment, favoring primary over tertiary substitution pathways.

Experimental Design: - Kinetic studies (e.g., varying nucleophile concentration in DMF at 25°C) reveal second-order kinetics.

- DFT calculations (Gaussian 09) model transition states to predict regioselectivity .

Q. How can molecular docking (e.g., AutoDock Vina) predict the compound’s interaction with biological targets?

Methodological Answer:

- Target Preparation: Retrieve protein structures (e.g., enzymes) from PDB. Remove water molecules and add polar hydrogens.

- Ligand Preparation: Generate 3D conformers of the compound using Open Babel, optimizing charges (Gasteiger-Marsili).

- Docking Parameters: Set grid boxes (20 ų) around active sites. Run 20 iterations with exhaustiveness=7.

- Analysis: Binding affinity (ΔG) and pose clustering identify likely interaction modes. The bromomethyl group may form hydrophobic contacts, while the ketone participates in H-bonding .

Q. How do structural modifications (e.g., replacing bromine with chlorine) alter biological activity?

Comparative Analysis:

| Compound | Substituent | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|---|

| Target Compound | Br (bromomethyl) | 12.3 ± 1.2 (Enzyme X) | Covalent binding via Br |

| Chloro Analog | Cl (chloromethyl) | 45.6 ± 3.1 | Weaker hydrophobic interaction |

| Methoxy Analog | OCH₃ | >100 | No covalent binding |

Mechanistic Insight: Bromine’s higher electronegativity and larger atomic radius enhance covalent adduct formation, critical for enzyme inhibition .

Q. How can contradictory data on reaction yields be resolved in multi-step syntheses?

Data Contradiction Analysis:

- Case Study: Discrepancies in bromination yields (40% vs. 70%) may arise from:

- Impurity in Precursors: Use HPLC to verify precursor purity.

- Oxygen Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar).

- Statistical Approach: Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) via response surface methodology .

Q. What analytical techniques validate the compound’s purity and structural integrity?

Methodological Answer:

Q. What role does the chlorophenyl group play in stabilizing the compound’s conformation?

Advanced Analysis:

- Computational Modeling: Conformational sampling (Molecular Dynamics, 100 ns) shows the chlorophenyl group restricts rotation via steric hindrance, favoring a planar ketone moiety.

- Experimental Evidence: XRD data reveals intramolecular CH-π interactions between the chlorophenyl ring and propanone methyl groups, stabilizing the crystal lattice .

Q. How can the compound’s potential as a photoaffinity label be evaluated?

Methodological Answer:

- Photoactivation: Irradiate (UV, 365 nm) in the presence of a target protein.

- Crosslinking Analysis: SDS-PAGE and Western blot detect covalent adducts.

- Control Experiments: Use a non-brominated analog to confirm specificity .

Q. What strategies mitigate toxicity in cellular assays while retaining bioactivity?

Advanced Design:

- Prodrug Approach: Mask the ketone as an acetal (e.g., ethylene glycol protection) to reduce off-target effects.

- Dose-Response Profiling: EC₅₀ values (e.g., 8.2 μM in HeLa cells) guide safe concentrations. LC-MS/MS monitors metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.